molecular formula C19H20ClFN2O3 B12586406 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one CAS No. 651301-48-3

2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one

Cat. No.: B12586406
CAS No.: 651301-48-3
M. Wt: 378.8 g/mol
InChI Key: LPZUYGSDXGPJHR-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the phenoxy and piperidinyl intermediates, followed by their coupling. Common reagents used in these reactions include chlorinating agents, amines, and fluorinating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-methylphenoxy)piperidin-1-yl]ethan-1-one
  • 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-chlorophenoxy)piperidin-1-yl]ethan-1-one

Uniqueness

Compared to similar compounds, 2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.

Properties

CAS No.

651301-48-3

Molecular Formula

C19H20ClFN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

2-(2-amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H20ClFN2O3/c20-13-1-6-18(17(22)11-13)25-12-19(24)23-9-7-16(8-10-23)26-15-4-2-14(21)3-5-15/h1-6,11,16H,7-10,12,22H2

InChI Key

LPZUYGSDXGPJHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Cl)N

Origin of Product

United States

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